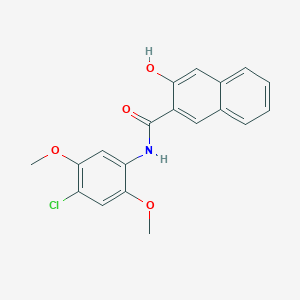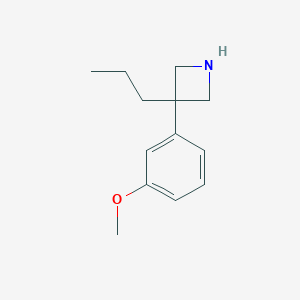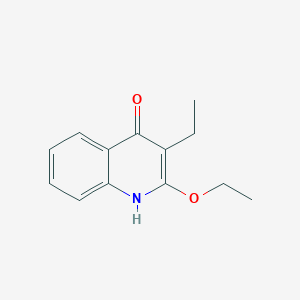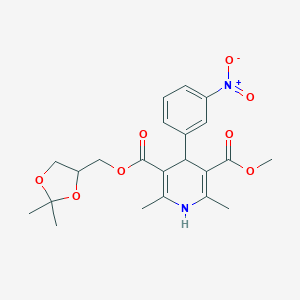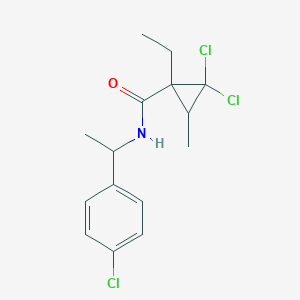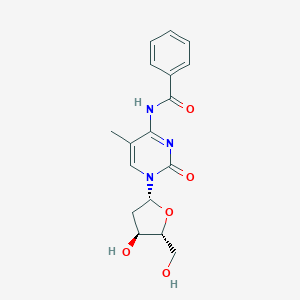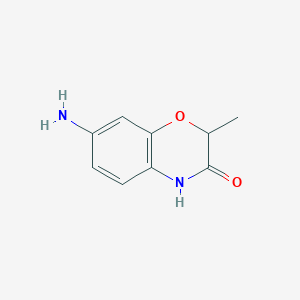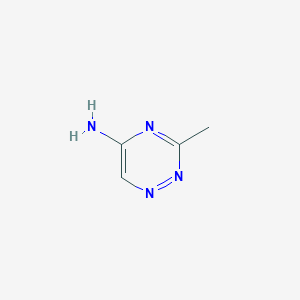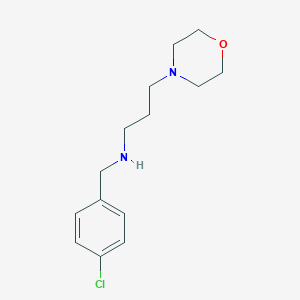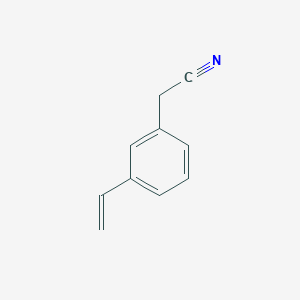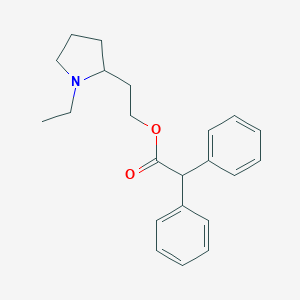
Diphenylacetic acid 2-(1-ethyl-2-pyrrolidinyl)ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenylacetic acid 2-(1-ethyl-2-pyrrolidinyl)ethyl ester, commonly known as Etodolac, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to relieve pain and reduce inflammation. Etodolac is a member of the pyranocarboxylic acid family of NSAIDs and is structurally related to indomethacin and sulindac. It is widely used in the treatment of rheumatoid arthritis, osteoarthritis, and other inflammatory conditions.
Mecanismo De Acción
Etodolac works by inhibiting the production of prostaglandins, which are chemical messengers that mediate pain and inflammation. Prostaglandins are produced by the COX enzymes, and Etodolac selectively inhibits the COX-2 enzyme, which is primarily responsible for the production of prostaglandins in response to inflammation. By reducing the production of prostaglandins, Etodolac reduces pain and inflammation.
Efectos Bioquímicos Y Fisiológicos
Etodolac has been shown to have a number of biochemical and physiological effects on the body. It has been shown to reduce the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1 beta), which are involved in the inflammatory response. Etodolac has also been shown to inhibit the migration of leukocytes to the site of inflammation, which further reduces inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Etodolac has several advantages for use in lab experiments. It is a relatively inexpensive drug, making it accessible to researchers on a tight budget. It is also readily available and easy to obtain. However, Etodolac has some limitations. It is not a highly potent drug, so it may not be effective in all experimental models. It also has a short half-life, which means that it may need to be administered frequently in order to maintain therapeutic levels.
Direcciones Futuras
There are several future directions for research on Etodolac. One area of interest is the development of more potent and selective COX-2 inhibitors. Another area of interest is the investigation of the potential therapeutic effects of Etodolac in other inflammatory conditions, such as inflammatory bowel disease and psoriasis. Additionally, there is a need for more research on the safety and long-term effects of Etodolac. Overall, Etodolac is a promising drug with significant potential for the treatment of inflammatory conditions.
Métodos De Síntesis
Etodolac can be synthesized by the esterification of diphenylacetic acid with 2-(1-ethyl-2-pyrrolidinyl)ethanol in the presence of a dehydrating agent such as thionyl chloride. The resulting ester is then hydrolyzed to yield the final product. This method of synthesis is relatively simple and efficient, making Etodolac a cost-effective drug.
Aplicaciones Científicas De Investigación
Etodolac has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation and pain. Etodolac is a selective COX-2 inhibitor, which means that it targets only the COX-2 enzyme, leaving the COX-1 enzyme intact. This selective inhibition reduces the risk of gastrointestinal side effects that are commonly associated with non-selective Diphenylacetic acid 2-(1-ethyl-2-pyrrolidinyl)ethyl esters.
Propiedades
Número CAS |
102476-22-2 |
|---|---|
Nombre del producto |
Diphenylacetic acid 2-(1-ethyl-2-pyrrolidinyl)ethyl ester |
Fórmula molecular |
C22H27NO2 |
Peso molecular |
337.5 g/mol |
Nombre IUPAC |
2-(1-ethylpyrrolidin-2-yl)ethyl 2,2-diphenylacetate |
InChI |
InChI=1S/C22H27NO2/c1-2-23-16-9-14-20(23)15-17-25-22(24)21(18-10-5-3-6-11-18)19-12-7-4-8-13-19/h3-8,10-13,20-21H,2,9,14-17H2,1H3 |
Clave InChI |
IXKPRDSSKVNTLV-UHFFFAOYSA-N |
SMILES |
CCN1CCCC1CCOC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CCN1CCCC1CCOC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Sinónimos |
Diphenylacetic acid 2-(1-ethyl-2-pyrrolidinyl)ethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



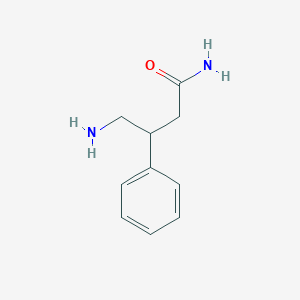
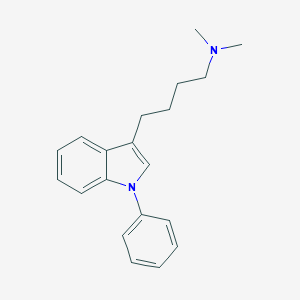
![4H-Thieno[2,3-d]azepine, 5,6,7,8-tetrahydro-](/img/structure/B13005.png)
